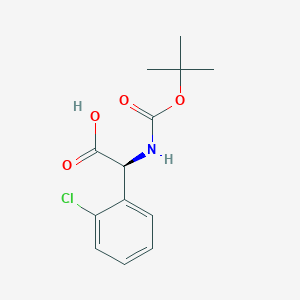

(S)-N-Boc-(2'-Chlorophenyl)Glycine

Description

Significance of Chiral Arylglycine Derivatives in Synthetic Design

Chiral arylglycine derivatives are a class of non-proteinogenic amino acids that serve as crucial building blocks in the synthesis of a wide array of biologically active compounds and natural products. acs.org Their structural motif is a core component of numerous pharmaceuticals, agrochemicals, and other complex molecules. The stereochemistry at the α-carbon is often critical for the biological activity and efficacy of the final product.

The synthesis of these derivatives is a significant focus in organic chemistry, with numerous methods developed to control their stereochemistry. thieme-connect.comrsc.org These methods include:

Transition-metal-mediated asymmetric addition of nucleophiles to α-imino esters. acs.org

Biotransformation and chemical resolution. acs.org

Palladium-catalyzed α-arylation of chiral nickel(II) glycinate (B8599266) complexes. acs.orgnih.gov

Enantioselective C–H arylation of N-aryl glycine (B1666218) esters. rsc.org

The development of efficient and practical methods for constructing various chiral arylglycines remains an active area of research, driven by their continued importance in drug discovery and development. acs.orgresearchgate.net

Table 1: Selected Methods for Synthesizing Chiral Arylglycine Derivatives

| Method | Description | Key Features |

| Palladium-Catalyzed α-Arylation | Stereoselective arylation of a chiral nickel(II) glycinate complex using aryl bromides. acs.orgnih.gov | Good diastereoselectivity; allows for the recovery and reuse of the chiral ligand. acs.org |

| Enantioselective C–H Arylation | Direct C–H oxidative cross-coupling of N-aryl glycine esters with aryl boric acids using a chiral Pd(II)-catalyst. rsc.org | Integrates C–H oxidation with asymmetric arylation; exhibits excellent enantioselectivity. rsc.org |

| Mannich-type Reaction | Stereoselective reaction of phenols with an iminolactone derived from phenylglycine. thieme-connect.com | High stereoselectivity; applicable to various electron-rich aromatic compounds. thieme-connect.com |

| Asymmetric Hydrogenation | Iridium-catalyzed asymmetric hydrogenation of α-imino esters. researchgate.net | High yields and enantioselectivities (up to 98% ee). researchgate.net |

Role of N-Boc Protection in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in organic synthesis, particularly in amino acid and peptide chemistry. total-synthesis.commasterorganicchemistry.comchemistrysteps.com Its primary role is to temporarily deactivate the nucleophilic and basic nature of the amine group, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com

The utility of the Boc group stems from several key properties:

Ease of Introduction: It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. total-synthesis.comnih.gov

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.comchemistrysteps.com

Ease of Removal (Deprotection): It can be readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com The deprotection mechanism involves the formation of a stable tert-butyl cation and the subsequent release of carbon dioxide. masterorganicchemistry.comchemistrysteps.com

Orthogonality: The acidic conditions required for Boc removal are distinct from the conditions used to cleave other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.com This "orthogonality" is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of different functional groups within the same molecule. total-synthesis.commasterorganicchemistry.com

These characteristics make the N-Boc group an essential tool for chemists, enabling the precise and controlled synthesis of complex peptides and other nitrogen-containing compounds. nih.gov

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) total-synthesis.commasterorganicchemistry.com | Stable to base, hydrogenation, nucleophiles total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Labile to base; stable to acid and hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.comchemistrysteps.com | Stable to acid and base chemistrysteps.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd) total-synthesis.com | Stable to acid and base |

Overview of Research Trajectories for (S)-N-Boc-(2'-Chlorophenyl)Glycine as a Chiral Building Block

This compound serves as a specialized chiral building block, a term used for a molecule with defined stereochemistry that can be incorporated into a larger, more complex structure. nih.govresearchgate.netportico.org The specific combination of the (S)-chiral center, the 2-chlorophenyl substituent, and the N-Boc protecting group makes it a valuable precursor in targeted synthetic campaigns.

Research involving this compound and structurally similar chiral arylglycines points towards their application in the synthesis of pharmaceutically active molecules. researchgate.netresearchgate.net The parent compound, 2-chlorophenylglycine, has been identified as a useful intermediate for various pharmaceutical products. google.com The presence of the chlorine atom on the phenyl ring can influence the molecule's conformation and electronic properties, which can be critical for its interaction with biological targets.

While specific, large-scale applications are often proprietary, the utility of such building blocks is demonstrated in the synthesis of complex heterocyclic structures and kinase inhibitors. chemistryviews.orgchemicalbook.com For example, related chiral arylglycine derivatives are key components in the synthesis of drugs like entrectinib, a potent tyrosine kinase inhibitor. chemistryviews.orgchemicalbook.com The strategic placement of substituents on the aryl ring is a common strategy in medicinal chemistry to optimize a drug's potency and pharmacokinetic profile. Therefore, the research trajectory for this compound is primarily focused on its use as a high-value intermediate for the enantioselective synthesis of complex, biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJZGJBRMTXCE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373533 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225918-60-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225918-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective and Enantioselective Synthesis Methodologies for S N Boc 2 Chlorophenyl Glycine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a powerful strategy for the enantioselective production of α-arylglycines. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, often with high efficiency and atom economy.

Palladium-Catalyzed α-Arylation of Chiral Nickel(II) Glycinate (B8599266) Complexes

A practical and efficient stereoselective synthesis of arylglycine derivatives has been achieved through the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate complex with aryl bromides. nih.govfigshare.com This method yields structurally diverse arylglycine products in excellent isolated yields and with good diastereoselectivity. nih.govfigshare.com A key advantage of this approach is that a simple acidic hydrolysis of the resulting complex provides optically pure arylglycines in high yield. nih.gov Furthermore, the chiral ligand, (S)-BPB, can be efficiently recovered and reused, adding to the practicality of the method. nih.gov The methodology relies on the formation of a chiral nickel(II) glycinate complex which then undergoes α-arylation in the presence of a palladium catalyst. nih.gov

Ruthenium-Catalyzed Hydrogenation Strategies for Arylglycine Precursors

Ruthenium-catalyzed hydrogenation presents a viable pathway for the synthesis of arylglycine precursors. These processes often involve the reduction of nitroaromatic compounds or the hydrogenation of aromatic amines to their corresponding cycloaliphatic amines. google.comgoogle.com Ruthenium catalysts have demonstrated the ability to facilitate the ring hydrogenation of aromatic compounds containing a nitrogen atom directly attached to the aromatic ring at relatively low temperatures, ranging from 20 to 150°C. google.com This method can be employed in a one-step process to convert aromatic nitro compounds to the corresponding cycloaliphatic amines. google.com The efficiency and selectivity of these hydrogenations can be influenced by the specific ruthenium catalyst and support used. google.com

Arene-Manganese Tricarbonyl Complex-Mediated Stereoselective Syntheses

Stereoselective synthesis of arylglycine derivatives can be accomplished using arene-manganese tricarbonyl complexes. rsc.org In this approach, arene-Mn(CO)₃ cations react with a chiral glycine (B1666218) enolate equivalent, such as the Schöllkopf chiral glycine enolate, to form dienyl–Mn(CO)₃ complexes. rsc.org These intermediates are then converted to the desired arylglycine methyl esters. rsc.org This reaction sequence can also be applied to arene–Mn(CO)₃ complexes that already possess protected amino acid substituents, enabling the synthesis of diaryl ethers with amino ester groups on both aromatic rings. rsc.org

Three-Component Reactions for α-Arylglycine Derivatives

Palladium-catalyzed enantioselective three-component reactions offer a modular and flexible approach to α-arylglycine derivatives. nih.govchemrxiv.orgresearchgate.netbeilstein-journals.org These reactions typically involve the condensation of glyoxylic acid, a sulfonamide, and an aryltrifluoroborate in the presence of a palladium catalyst. nih.govchemrxiv.orgresearchgate.net This process provides access to the α-arylglycine motif in moderate to good yields and enantioselectivities. nih.govchemrxiv.orgresearchgate.net The resulting α-arylglycine products are valuable building blocks for the synthesis of peptides and natural products containing arylglycine units. nih.govresearchgate.net This method serves as an attractive alternative to the classical Petasis borono-Mannich reaction. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Yield | Enantioselectivity |

| Glyoxylic acid | Sulfonamides | Aryltrifluoroborates | Palladium Catalyst | Moderate to Good | Good |

Enzymatic Synthesis and Biocatalytic Resolution Techniques

Enzymatic methods provide a green and highly selective alternative for the synthesis of enantiopure compounds. While specific examples for the direct enzymatic synthesis of (S)-N-Boc-(2'-Chlorophenyl)Glycine are not detailed in the provided search results, the general principles of biocatalytic resolution are well-established. This technique involves the use of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. For instance, an enzyme could selectively hydrolyze the ester of the (R)-enantiomer in a racemic mixture of N-Boc-(2'-Chlorophenyl)Glycine methyl ester, leaving the desired (S)-ester unreacted and allowing for its separation.

Synthetic Routes via Chiral Triflate Esters and Nucleophilic Substitution

A versatile method for the synthesis of chiral amino acid derivatives involves the use of chiral triflate esters in nucleophilic substitution reactions. nih.gov Trifluoromethanesulfonate (triflate) is an excellent leaving group, facilitating SN2 reactions that proceed with inversion of configuration at the stereocenter. nih.gov In a typical sequence, an enantiopure α-hydroxy acid ester is converted to its corresponding chiral triflate ester. nih.gov Subsequent reaction with a suitable nucleophile, such as an amine, leads to the formation of the desired amino acid derivative with high enantiomeric and diastereomeric purity. nih.gov This strategy offers a reliable route to chiral building blocks. nih.gov

| Starting Material | Key Intermediate | Reaction Type | Key Feature |

| Enantiopure α-hydroxy acid ester | Chiral triflate ester | Nucleophilic Substitution (SN2) | Inversion of configuration |

Zinc-Mediated Addition Reactions in N-Protected Amino Acid Synthesis

Zinc-mediated reactions have emerged as a valuable tool in organic synthesis, offering a milder and often more selective alternative to other organometallic reagents. In the context of N-protected amino acid synthesis, zinc reagents have been utilized for the formation of carbon-carbon bonds, crucial for the introduction of the desired side chain.

Detailed research into the direct zinc-mediated addition to a glycine equivalent to form this compound is not extensively documented in publicly available literature. However, the principles of zinc-mediated reactions in amino acid synthesis can be extrapolated from related studies. For instance, the Negishi cross-coupling of organozinc reagents with suitable electrophiles is a powerful method for creating C-C bonds. A hypothetical approach for the synthesis of N-Boc-(2'-Chlorophenyl)Glycine could involve the reaction of an organozinc reagent derived from 2-chlorobromobenzene with an electrophilic glycine derivative. The stereoselectivity in such a reaction would necessitate the use of a chiral auxiliary or a chiral ligand to direct the approach of the nucleophile.

One area where zinc has been effectively used is in the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. Asymmetric variations of this reaction, often employing chiral ligands, can lead to the formation of β-hydroxy esters with high enantioselectivity. While not a direct route to α-amino acids, subsequent chemical transformations could potentially convert the product into the desired amino acid.

The enantioselective conjugate alkynylation of imines derived from saccharin, mediated by diethylzinc (B1219324) in the presence of a chiral ligand, demonstrates the potential of zinc-mediated reactions to create stereocenters with high enantioselectivity. rsc.org Although this specific reaction produces propargylic imines, the underlying principle of using a chiral zinc complex to control stereochemistry is broadly applicable.

A study on the asymmetric Meerwein-Ponndorf-Verley reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones using diethyl zinc highlights its role in achieving high diastereoselectivity in the synthesis of prolinols. researchgate.net This further underscores the utility of zinc reagents in stereoselective transformations of amino acid precursors.

Solid-Phase Synthesis Protocols for N-Boc-Protected Glycine Derivatives

Solid-phase synthesis (SPS) has revolutionized the production of peptides and other oligomers by simplifying purification and allowing for automation. chempep.compeptide.com The synthesis of N-Boc-protected glycine derivatives on a solid support is a well-established technique, typically as part of a larger peptide sequence. chempep.com However, the synthesis of a single, N-Boc-protected amino acid derivative like this compound on a solid phase is less common but conceptually feasible.

The general workflow for Boc-based solid-phase peptide synthesis (Boc-SPPS) involves the attachment of the first Boc-protected amino acid to a resin, followed by deprotection of the Boc group with an acid, neutralization, and coupling of the next Boc-protected amino acid. chempep.com This cycle is repeated to build the desired peptide chain.

For the synthesis of a single derivative, one could envision attaching a glycine residue to a resin, and then performing an on-resin modification of the glycine side chain. However, the direct arylation of a resin-bound glycine to introduce the 2'-chlorophenyl group in a stereoselective manner presents significant challenges.

A more plausible solid-phase approach would involve the synthesis of the desired this compound in solution phase first, and then attaching it to a solid support if required for subsequent reactions, such as the construction of a peptide.

A comprehensive review of the solid-phase synthesis of N-substituted glycine oligomers, also known as peptoids, provides extensive tables of solid supports, linkers, and amine sub-monomers used. nih.govresearchgate.net While peptoids have the side chain on the nitrogen atom, the methodologies and solid supports, such as polystyrene crosslinked with divinylbenzene, are relevant to the broader field of solid-phase synthesis of glycine derivatives. nih.gov

Side reactions can occur during solid-phase synthesis, such as diketopiperazine formation, which is a known issue, particularly with dipeptides containing glycine. chempep.com Careful selection of coupling reagents and reaction conditions is necessary to minimize such byproducts.

While the literature provides a wealth of information on the solid-phase synthesis of peptides and related compounds using N-Boc-glycine, a specific, detailed protocol for the de novo synthesis of this compound on a solid support is not described in the reviewed sources. The primary application of solid-phase synthesis in this context remains the incorporation of pre-synthesized this compound into larger peptide structures.

Reactivity and Transformational Chemistry of S N Boc 2 Chlorophenyl Glycine

Chemical Modifications and Derivatization Strategies

The principal application of (S)-N-Boc-(2'-Chlorophenyl)Glycine is as a non-canonical amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, preventing its unwanted polymerization and allowing for the selective activation of the carboxyl group for amide bond formation. peptide.com The fundamental principle of this derivatization involves the reaction of the carboxylic acid with an amine, facilitated by a coupling reagent that forms a highly reactive activated intermediate. researchgate.net

This process, known as peptide coupling, is central to its use in creating peptides with a specific, unnatural amino acid residue. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization. researchgate.net A variety of such reagents are available to chemists to facilitate this transformation.

| Coupling Reagent | Abbreviation | Activator/Additive |

|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt (Hydroxybenzotriazole) |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | HOBt / DIPEA (N,N-Diisopropylethylamine) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DIPEA or Collidine |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC | Oxyma / HOBt |

| Ethyl-(N',N'-dimethylamino)propyl-carbodiimide | EDC | HOBt |

Beyond peptide synthesis, the aryl chloride presents a handle for further modification via palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura wikipedia.orglibretexts.org and Buchwald-Hartwig amination wikipedia.orglibretexts.org reactions offer pathways to form new carbon-carbon or carbon-nitrogen bonds at the phenyl ring, respectively. These transformations, however, require careful selection of catalytic systems to remain compatible with the protected amino acid functionality.

Deprotection Chemistry of the N-Boc Group and its Impact on Stereointegrity

The removal of the N-Boc protecting group is a requisite step to liberate the free amine, typically for subsequent peptide bond formation or as the final step in a synthesis. The Boc group is designed to be labile under acidic conditions. organic-chemistry.org

The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or using hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane. rsc.org Alternative methods have been developed to accommodate sensitive substrates or to align with greener chemistry principles. rsc.orgresearchgate.net

| Reagent/Condition | Typical Solvent | General Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method. Typically 25-50% TFA for 30 min. | rsc.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate | Commonly a 4M solution. Often used when TFA sensitivity is an issue. | rsc.org |

| Thermolysis in Fluorinated Alcohols | HFIP or TFE | Neutral conditions, often accelerated by microwave irradiation. | rsc.org |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | A greener alternative to traditional strong acid methods. | researchgate.net |

A critical consideration during the synthesis and deprotection of peptides containing phenylglycine derivatives is the maintenance of stereointegrity. The α-proton of phenylglycine is benzylic and thus more acidic than that of aliphatic amino acids, making it susceptible to epimerization. researchgate.netnih.gov Studies have shown that racemization of phenylglycine residues can be a significant issue, particularly under basic conditions used during coupling steps or prolonged exposure to certain deprotection reagents. researchgate.netluxembourg-bio.com The choice of base during the coupling of an incoming Fmoc-Phg-OH residue, for instance, has a remarkable influence on the level of racemization. luxembourg-bio.com While Boc-SPPS avoids the repetitive use of base for deprotection, the activation step for coupling remains a point of vulnerability for racemization, especially for sensitive residues like phenylglycine. acs.org Careful selection of coupling reagents and bases, and minimizing reaction times are crucial strategies to preserve the stereochemical purity of the final product.

Functional Group Interconversions at the Carboxyl and Aryl Moieties

Beyond its direct use in peptide synthesis, the functional groups of this compound can be chemically interconverted to access other valuable chiral synthons.

At the Carboxyl Moiety: The carboxylic acid can be transformed into other functional groups. A primary transformation is its reduction to a primary alcohol, yielding (S)-N-Boc-2-(2'-chlorophenyl)glycinol. This is commonly achieved by first activating the carboxyl group, for example by forming a mixed anhydride (B1165640) with ethyl or isobutyl chloroformate, followed by reduction with a mild hydride reagent like sodium borohydride (B1222165) (NaBH₄). niscpr.res.incore.ac.uk This two-step, one-pot procedure is generally efficient and proceeds with retention of optical purity. niscpr.res.inresearchgate.net

Another significant transformation is the Arndt-Eistert homologation, which extends the carbon chain by one atom to produce a β-amino acid. organic-chemistry.orglibretexts.org This sequence involves converting the N-Boc-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water generates the homologous (S)-N-Boc-3-amino-3-(2'-chlorophenyl)propanoic acid. organic-chemistry.orgwikipedia.org This rearrangement is known to proceed while preserving the stereochemistry of the chiral center. libretexts.org

At the Aryl Moiety: The 2'-chloro substituent on the phenyl ring serves as a versatile point for modification via palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse array of phenylglycine analogues that are otherwise difficult to access.

| Reaction | Coupling Partner | Product Type | General Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Biaryl or Styrenyl Glycine (B1666218) Derivative | Pd(0) catalyst + Ligand (e.g., phosphine) + Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | N-Aryl Glycine Derivative | Pd(0) catalyst + Ligand (e.g., phosphine) + Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynylphenyl Glycine Derivative | Pd(0)/Cu(I) catalyst + Base |

| Heck Coupling | Alkene (H₂C=CHR) | Alkenylphenyl Glycine Derivative | Pd(0) catalyst + Base |

The Suzuki-Miyaura reaction, for example, enables the coupling of the aryl chloride with various boronic acids to form new C-C bonds. wikipedia.org Similarly, the Buchwald-Hartwig amination allows for the formation of new C-N bonds by coupling with a wide range of amines. wikipedia.org The application of these powerful reactions enables the late-stage functionalization of the aromatic ring, greatly expanding the molecular diversity accessible from this single chiral precursor.

Advanced Applications As a Chiral Building Block in Organic Synthesis

Incorporation into Complex Molecular Architectures

The enantiomerically pure nature of (S)-N-Boc-(2'-Chlorophenyl)Glycine makes it an invaluable asset in asymmetric synthesis, where the precise control of stereochemistry is paramount for achieving desired biological activity. The presence of the ortho-chlorophenyl substituent introduces significant steric hindrance, which can be exploited to direct the stereochemical outcome of reactions at or near the chiral center. This steric influence, combined with the electronic effects of the chlorine atom, allows for the diastereoselective construction of new stereocenters, enabling the synthesis of complex molecular frameworks with a high degree of stereocontrol.

While specific examples detailing the incorporation of this compound into architecturally complex molecules are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its utility in constructing scaffolds found in pharmaceuticals and other bioactive compounds. The Boc-protecting group can be readily removed under acidic conditions, revealing a primary amine that can participate in a wide array of chemical transformations, including peptide couplings, alkylations, and cyclization reactions, further expanding its utility in the assembly of complex structures.

Role in Non-Natural Amino Acid and Peptide Analogue Synthesis

This compound is a key component in the synthesis of non-natural amino acids and peptide analogues. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. nih.gov The Boc group protects the alpha-amino group of the amino acid, preventing self-polymerization and other unwanted side reactions during the coupling of the carboxylic acid moiety to the free amine of the preceding amino acid on the solid support. peptide.com

The synthesis of bioactive peptides often involves the incorporation of unnatural amino acids to enhance their therapeutic properties, such as increased metabolic stability, improved receptor binding affinity, and altered conformational preferences. nih.govnih.gov The chlorophenyl group of this compound can introduce unique steric and electronic properties into a peptide sequence, potentially leading to novel biological activities.

Table 1: Key Steps in Boc Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Reagents |

|---|---|---|

| Deprotection | Removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. | Trifluoroacetic acid (TFA) |

| Neutralization | Neutralization of the resulting trifluoroacetate salt to liberate the free amine. | Diisopropylethylamine (DIEA) |

| Coupling | Activation of the carboxylic acid of the incoming Boc-protected amino acid and its coupling to the N-terminal amine of the peptide chain. | Carbodiimides (e.g., DCC, DIC), HOBt, HBTU |

| Cleavage | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. | Strong acids (e.g., HF, TFMSA) |

Utilization in Scaffold Diversity Generation for Combinatorial Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. nih.gov Diversity-oriented synthesis (DOS) is a strategy within combinatorial chemistry that aims to generate collections of molecules with high structural and stereochemical diversity. cam.ac.ukrsc.orgcam.ac.uk Chiral building blocks like this compound are instrumental in DOS for introducing stereochemical complexity into the library scaffolds. nih.gov

The general principle involves using a common starting material that can be elaborated through a series of branching reaction pathways to generate a diverse set of molecular skeletons. cam.ac.uk The functional groups of this compound—the carboxylic acid, the protected amine, and the aromatic ring—provide multiple points for diversification. For instance, the carboxylic acid can be converted into a variety of functional groups, the deprotected amine can be acylated or alkylated with a diverse set of reagents, and the chlorophenyl ring can undergo further functionalization through cross-coupling reactions. This multi-directional approach allows for the generation of a vast number of unique compounds from a single chiral precursor. While specific combinatorial libraries built from this compound are not explicitly detailed in the reviewed literature, its structural features make it a suitable candidate for such synthetic endeavors.

Contributions to Natural Product Synthesis and Analogue Derivatization

Phenylglycine and its derivatives are found in a variety of natural products, particularly in peptide-based structures where they contribute to the molecule's bioactivity. rsc.org The synthesis of these natural products and their analogues often relies on the use of protected phenylglycine building blocks. nih.gov While the direct incorporation of this compound into the total synthesis of a natural product is not prominently reported, its potential as a precursor for creating analogues of phenylglycine-containing natural products is significant. mdpi.com

Synthetic chemists can utilize this building block to introduce a chlorinated phenylglycine moiety into a natural product scaffold, thereby creating a novel analogue with potentially altered or improved biological properties. nih.gov This strategy of analogue synthesis is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological function. The Boc protecting group facilitates its integration into synthetic routes, and the chloro-substituent can influence the molecule's conformation and binding interactions with its biological target.

Applications in Materials Science

The application of this compound in the field of materials science is not well-documented in the available scientific literature. In principle, chiral molecules can be used to create functional polymers and materials with unique optical or self-assembling properties. researchgate.net The incorporation of chiral units into a polymer backbone can induce the formation of helical structures, leading to materials with chiroptical activity. Furthermore, the defined stereochemistry of such building blocks can influence the morphology of self-assembled materials at the nanoscale. However, at present, there are no specific reports of this compound being utilized for the development of functional polymers or other advanced materials. Further research would be needed to explore its potential in this area.

Applications in Medicinal Chemistry and Peptidomimetic Design

Design and Synthesis of Peptidomimetic Structures Incorporating (S)-N-Boc-(2'-Chlorophenyl)Glycine

The incorporation of this compound into peptide sequences is a strategic approach to developing peptidomimetics with enhanced properties. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor bioavailability and susceptibility to enzymatic degradation. The synthesis of these modified peptides often involves solution-phase or solid-phase peptide synthesis (SPPS) methodologies. nih.govnih.gov

In a typical synthetic route, the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of this compound allows for its controlled incorporation into a growing peptide chain. The bulky 2'-chlorophenyl side chain introduces significant steric hindrance, which can influence the local conformation and protect the adjacent peptide bonds from enzymatic cleavage.

One notable application is in the construction of diketopiperazine (DKP) scaffolds. These cyclic dipeptides can act as turn inducers in larger peptide sequences, promoting the formation of specific secondary structures like β-hairpins. nih.gov The synthesis of such peptidomimetics often utilizes a Boc-strategy in solution-phase peptide synthesis. nih.gov

The synthesis of peptidomimetics containing this and other modified amino acids can be achieved through various established chemical reactions. Standard peptide coupling reagents are employed to form the amide bonds, and the Boc group is typically removed under acidic conditions to allow for further chain elongation. The presence of the chlorophenyl group can sometimes necessitate modified coupling conditions to achieve high yields.

Role in Modulating Conformational Preferences in Peptidomimetics

The introduction of this compound into a peptide backbone has a profound impact on its conformational preferences. The steric bulk of the 2'-chlorophenyl group restricts the rotational freedom around the adjacent single bonds (phi, φ, and psi, ψ torsion angles), thereby inducing specific secondary structures. This local conformational restriction is a key strategy in the rational design of peptidomimetics with desired biological activities. magtech.com.cn

Studies have shown that the incorporation of sterically demanding N-substituted amino acids can favor the adoption of trans-amide bonds. beilstein-journals.org This is crucial for maintaining a well-defined peptide backbone geometry. The specific orientation of the chlorophenyl group can also lead to the formation of intramolecular hydrogen bonds, further stabilizing the desired conformation. nih.gov

Conformational analysis of peptidomimetics containing such modified residues is often carried out using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and circular dichroism (CD) spectroscopy, complemented by computational modeling. nih.gov These studies provide valuable insights into the three-dimensional structure of the molecule in solution, which is essential for understanding its interaction with biological targets.

The ability to control the conformation of a peptidomimetic is paramount for its biological activity. By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to its target is reduced, leading to higher affinity and specificity.

Strategic Use in Drug Development as a Key Intermediate

Beyond its direct incorporation into peptidomimetics, this compound and its derivatives serve as crucial intermediates in the synthesis of various small molecule drugs. The combination of its chiral center and the reactive handles provided by the carboxylic acid and the protected amine make it a versatile starting material for multi-step syntheses.

A prominent example of its application is in the synthesis of clopidogrel (B1663587), an antiplatelet agent. The core structure of clopidogrel contains a 2-chlorophenylglycine methyl ester moiety. google.com The synthesis of this key intermediate often starts from o-chlorobenzaldehyde. google.com The development of efficient and stereoselective methods for the synthesis of (S)-2-chlorophenylglycine and its derivatives is therefore of significant industrial importance.

The strategic use of this compound as a building block allows for the efficient construction of complex molecular architectures with precise stereochemical control. This is a fundamental aspect of modern drug discovery, where the three-dimensional arrangement of atoms is critical for pharmacological activity.

The following table summarizes key research findings related to the applications of this compound and related compounds in medicinal chemistry:

| Application Area | Key Findings | Significance | References |

| Peptidomimetic Synthesis | Incorporation into diketopiperazine scaffolds induces β-hairpin formation. | Enables the design of peptidomimetics with defined secondary structures. | nih.gov |

| Conformational Control | The bulky 2'-chlorophenyl group restricts backbone flexibility and favors trans-amide bonds. | Leads to higher binding affinity and specificity of the peptidomimetic. | magtech.com.cnbeilstein-journals.org |

| Drug Intermediate | Serves as a key building block in the synthesis of clopidogrel. | Facilitates the efficient and stereoselective synthesis of a widely used drug. | google.com |

Advanced Spectroscopic and Chromatographic Methodologies for Stereochemical Characterization

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (HPLC-CSP) is a primary technique for the enantiomeric separation of chiral compounds. google.com This direct method relies on the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase, leading to different retention times.

For N-protected amino acids like (S)-N-Boc-(2'-Chlorophenyl)Glycine, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Stationary phases such as those based on teicoplanin or ristocetin A have demonstrated broad selectivity for N-blocked amino acids. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole, steric, and ionic interactions between the analyte and the complex, basket-like structure of the chiral selector.

The enantiomeric purity of 2-chlorophenylglycine derivatives has been successfully determined using HPLC-CSP techniques. google.com Optimization of the mobile phase composition, including the choice of organic modifier (e.g., methanol, acetonitrile), aqueous component, and additives like acids (e.g., acetic acid, trifluoroacetic acid) or bases, is crucial for achieving baseline resolution and good peak shape. google.comsigmaaldrich.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., CHIROBIOTIC T) | Provides chiral recognition sites for enantioseparation. sigmaaldrich.com |

| Mobile Phase Mode | Reversed-Phase | Commonly used for N-Boc amino acids. sigmaaldrich.com |

| Eluent Composition | Methanol/Water or Acetonitrile/Water with 0.1% Acid (e.g., Acetic Acid) | Controls retention and selectivity; acid suppresses ionization of the carboxyl group. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for efficiency and analysis time. |

| Detection | UV at 220 nm or 254 nm | Detects the aromatic chlorophenyl ring. |

Gas Chromatography (GC) with Chiral Phases

Gas Chromatography (GC) with chiral stationary phases is another direct method for enantioseparation, suitable for volatile and thermally stable compounds. Chiral GC columns often incorporate cyclodextrin derivatives or chiral selectors derived from amino acids immobilized onto a polysiloxane backbone. uni-muenchen.denih.gov

Due to the low volatility of N-Boc-protected amino acids, direct GC analysis of this compound is challenging. The compound typically requires derivatization to increase its volatility and thermal stability. A common approach is the esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) prior to injection. The resulting derivative can then be separated on a suitable chiral GC column. The choice of chiral phase is critical; for instance, cyclodextrin-based phases like Rt-bDEXse have been shown to be effective for separating halogenated chiral intermediates. nih.gov

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes differences in the migration speed of ions in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE) in a mode known as Capillary Zone Electrophoresis (CZE). nih.gov

To resolve the enantiomers of N-Boc-(2'-Chlorophenyl)Glycine, chiral selectors such as cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin), macrocyclic antibiotics, or crown ethers are added to the buffer. nih.gov The enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different effective mobilities, resulting in different migration times and thus, separation. CE offers advantages of high separation efficiency, low sample and reagent consumption, and rapid method development. nih.gov

Chiral Derivatizing Agents in Enantioselective Analysis

Indirect enantioseparation involves the reaction of the racemic analyte with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated using standard, achiral chromatography (HPLC or GC). nih.gov

For the analysis of this compound, the Boc protecting group would first need to be removed to free the primary amine. The resulting (S)-2-chlorophenylglycine could then be reacted with a CDA such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-L-alanine amide, FDAA). nih.gov The resulting diastereomeric derivatives can then be readily separated on a standard C18 reversed-phase HPLC column. A key consideration for this method is that the CDA must be of high enantiomeric purity and the derivatization reaction must proceed without causing racemization of the analyte. nih.gov

Mass Spectrometry (MS) Coupled Techniques for Chiral Metabolomics

Mass Spectrometry (MS) is a powerful detection technique renowned for its high sensitivity and selectivity. When coupled with a separation method like HPLC or GC, it provides definitive identification and quantification of analytes. In the context of chiral analysis, LC-MS and GC-MS are indispensable tools, particularly in the field of chiral metabolomics. nih.govnih.gov

Following the enantiomeric separation of this compound by a chiral HPLC column, the eluent can be directed into an MS detector. The mass spectrometer can confirm the identity of the compound by its mass-to-charge ratio (m/z) and provide highly sensitive quantification, which is crucial for analyzing samples from biological matrices. nih.gov Similarly, if an indirect method using a CDA is employed, LC-MS can be used to separate and detect the resulting diastereomers. The development of new CDAs specifically designed for MS detection has further enhanced the capabilities of this approach. springernature.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation and can also be employed for stereochemical assignment. For this compound, 1H and 13C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of all atoms in the molecule. rsc.orgspectrabase.com

For determining the absolute configuration or enantiomeric excess, specialized NMR techniques can be used. One approach involves using chiral solvating agents or chiral shift reagents that interact differently with the two enantiomers, inducing separate signals in the NMR spectrum. A more common method is to use a technique analogous to that with CDAs, where the analyte is reacted with a chiral auxiliary. For instance, the absolute configuration of a chiral amine can be determined by comparing the 1H NMR spectra of the amides formed with (R)- and (S)-Boc-phenylglycine. researchgate.net This principle can be inverted to help confirm the stereochemistry of the target compound.

Circular Dichroism (CD) Spectroscopy for Conformational and Enantiomeric Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Enantiomers, being non-superimposable mirror images, produce mirror-image CD spectra. This property makes CD spectroscopy a powerful, non-destructive tool for determining absolute configuration and assessing enantiomeric purity.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is particularly crucial for establishing the absolute configuration of chiral molecules, such as this compound, by providing a detailed map of electron density, which in turn reveals the precise spatial coordinates of each atom. The ability to determine the absolute stereochemistry is of paramount importance in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ significantly.

The fundamental principle of using X-ray crystallography to determine absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons of an atom, particularly those of heavier atoms, a phase shift occurs. This effect becomes significant when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. Consequently, the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would be identical otherwise (Friedel's Law), exhibit small but measurable differences. The presence of a "heavy" atom, such as the chlorine atom in this compound, enhances this anomalous scattering effect, making the determination of the absolute configuration more reliable.

The experimental process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and measuring the intensities of the diffracted beams. The resulting diffraction pattern is then used to construct a three-dimensional electron density map of the molecule. By analyzing this map, the connectivity of the atoms and their relative spatial positions can be determined.

To establish the absolute configuration, the crystallographer refines the structural model against the experimental data. A key parameter in this process is the Flack parameter, which provides a measure of the enantiomeric composition of the crystal. The Flack parameter is refined to a value that best fits the observed differences in the intensities of the Bijvoet pairs (another term for Friedel pairs in the context of anomalous scattering). A Flack parameter close to zero indicates that the assumed absolute configuration is correct, while a value close to one suggests that the inverted configuration is the correct one. A value around 0.5 may indicate a racemic twin.

While specific experimental X-ray crystallographic data for this compound is not widely available in public databases, the following tables present hypothetical yet representative data that would be expected from such an analysis. These tables are for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic study aimed at determining the absolute configuration.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₆ClNO₄ |

| Formula weight | 285.72 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.543(2) Å, b = 10.123(3) Å, c = 15.789(4) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1365.4(6) ų |

| Z | 4 |

| Density (calculated) | 1.391 Mg/m³ |

| Absorption coefficient | 0.285 mm⁻¹ |

| F(000) | 600 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 12345 |

| Independent reflections | 2489 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2489 / 0 / 175 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Absolute structure parameter | 0.02(3) |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The key result in this hypothetical data is the absolute structure parameter (Flack parameter) of 0.02(3). A value close to zero with a small standard uncertainty provides high confidence that the assigned (S)-configuration is correct.

Table 2: Selected Hypothetical Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl(1)-C(2') | 1.742(3) | C(2)-N(1)-C(9) | 121.5(2) |

| O(1)-C(1) | 1.315(3) | C(1')-C(2)-N(1) | 110.8(2) |

| O(2)-C(1) | 1.201(3) | C(1')-C(2)-C(1) | 112.3(2) |

| N(1)-C(2) | 1.456(3) | N(1)-C(2)-C(1) | 109.5(2) |

| N(1)-C(9) | 1.354(3) | O(1)-C(1)-O(2) | 125.4(3) |

| C(2)-C(1') | 1.521(4) | O(1)-C(1)-C(2) | 110.2(2) |

| C(9)-O(3) | 1.223(3) | O(2)-C(1)-C(2) | 124.4(3) |

| C(9)-O(4) | 1.348(3) | C(1')-C(6')-C(5') | 120.1(3) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The successful determination of the absolute configuration of this compound through X-ray crystallography would provide irrefutable proof of its stereochemistry, which is essential for its application in stereospecific synthesis and for understanding its interactions in chiral environments.

Computational and Theoretical Studies of S N Boc 2 Chlorophenyl Glycine and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (S)-N-Boc-(2'-Chlorophenyl)Glycine and how its shape influences its physical and chemical properties. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, along with the rotatable bonds of the glycine (B1666218) backbone and the substituted phenyl ring, gives rise to a complex potential energy surface with numerous possible conformations.

Computational methods are employed to identify the most stable, low-energy conformers. This is often achieved through a combination of molecular mechanics (MM) force fields for an initial broad search of the conformational space, followed by higher-level quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to refine the geometries and energies of the most promising structures.

Key aspects of the conformational analysis include:

Boc Group Orientation: The orientation of the Boc group relative to the rest of the molecule is a significant factor. Studies on other Boc-protected amino acids have shown that the carbamate group can adopt different conformations, which can impact reactivity and intermolecular interactions. acs.orgacs.org

Phenyl Ring Position: The rotational position of the 2'-chlorophenyl ring relative to the chiral center also contributes to the conformational diversity.

These computational predictions can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to validate the theoretical models. For instance, a simplified model based on extensive conformational analysis and NMR data can help associate the spatial location of substituents with chemical shift changes. acs.org

| Conformer | φ (phi) Angle (°) | ψ (psi) Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| A | -120 | 110 | 0.00 | Potential H-bond between NH and Boc=O |

| B | -75 | 85 | 0.75 | Steric repulsion between phenyl and Boc group |

| C | 60 | -65 | 1.20 | Extended conformation |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Reaction Prediction

To accurately model chemical reactions, especially in complex environments like solution or enzyme active sites, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.govnih.gov These approaches offer a balance between computational accuracy and efficiency.

In a QM/MM simulation, the chemically active part of the system—such as the reacting atoms of this compound and the catalyst—is treated with a high-level QM method. This provides an accurate description of the electronic changes during bond breaking and formation. The surrounding environment, such as solvent molecules or the protein scaffold of an enzyme, is treated with a less computationally expensive MM force field.

Applications of QM/MM in studying reactions of this compound could include:

Elucidating Reaction Mechanisms: Investigating the step-by-step mechanism of its synthesis or degradation, including the identification of transition states and intermediates.

Predicting Activation Barriers: Calculating the energy barriers for different reaction pathways, which allows for the prediction of reaction rates and selectivity. acs.org

Modeling Enzymatic Reactions: Simulating how a derivative of this compound might be processed by an enzyme, providing insights into substrate binding and catalysis. rsc.org

The accuracy of QM/MM predictions is highly dependent on the choice of the QM method, the MM force field, and the way the two regions are coupled. nih.govbioexcel.eu These methods have been successfully used to study a variety of organic and enzymatic reactions, providing valuable insights that complement experimental studies. nih.govacs.org

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of organic reactions, which is particularly important for the synthesis of chiral molecules like this compound. chiralpedia.com By modeling the transition states of competing reaction pathways, chemists can predict which products will be favored under specific conditions.

For the synthesis of this compound, computational models can help to:

Optimize Reaction Conditions: By understanding the energy profiles of different reaction pathways, it is possible to computationally screen for catalysts, solvents, and temperatures that would maximize the yield and stereoselectivity of the desired product.

Understand Stereoselectivity: In asymmetric synthesis, computational methods can elucidate the origin of enantioselectivity by calculating the energy difference between the transition states leading to the (S) and (R) enantiomers. This understanding is key to designing more effective chiral catalysts.

Guide Substrate Design: Theoretical calculations can predict how modifications to the starting materials will affect the reaction outcome, thereby guiding the design of new synthetic routes. acs.org

Recent advances have also seen the rise of machine learning models, which can be trained on large datasets of reaction outcomes to predict the selectivity of new reactions with increasing accuracy. nih.govrsc.org These data-driven approaches, combined with traditional physics-based models, are becoming powerful tools for synthetic chemists. chiralpedia.com

| Catalyst | Solvent | ΔG‡ (S-pathway) (kcal/mol) | ΔG‡ (R-pathway) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

|---|---|---|---|---|---|

| Catalyst A | Toluene | 15.2 | 17.0 | 1.8 | 92 |

| Catalyst A | DCM | 16.1 | 17.5 | 1.4 | 85 |

| Catalyst B | Toluene | 16.5 | 16.8 | 0.3 | 20 |

Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to drug discovery and is used to predict the binding mode and affinity of potential drug candidates.

For derivatives of this compound, docking studies can be used to:

Identify Potential Biological Targets: By docking the molecule against a library of protein structures, researchers can identify potential biological targets with which it might interact.

Predict Binding Poses: Docking algorithms can predict the most likely three-dimensional arrangement of the ligand within the protein's binding site.

Estimate Binding Affinity: Scoring functions are used to estimate the strength of the interaction between the ligand and the protein, often reported as a docking score. This helps in ranking potential drug candidates.

Guide Lead Optimization: The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net This information is invaluable for designing new derivatives with improved potency and selectivity. nih.gov

For example, a derivative of this compound could be docked into the active site of a target enzyme. The results would highlight which parts of the molecule are crucial for binding and suggest modifications to enhance the interaction. Studies on similar compounds containing chlorophenyl groups have successfully used docking to understand interactions with biological targets like DNA gyrase or various receptors. researchgate.nettrdizin.gov.trlaurinpublishers.com

| Derivative | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 1 | Parent Compound | -7.5 | H-bond with SER123, Pi-Pi stacking with PHE256 |

| 2 | Added hydroxyl group to phenyl ring | -8.2 | Additional H-bond with ASN150 |

| 3 | Replaced chloro with bromo | -7.8 | Enhanced hydrophobic interaction |

Future Directions and Emerging Research Perspectives

Development of Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity

The stereoselective synthesis of α-amino acids is of paramount importance for creating optically active pharmaceuticals. nih.gov While various methods exist for the asymmetric synthesis of α-amino acids, the development of more efficient and highly enantioselective catalytic systems remains a key research focus. nih.govacs.org Future research will likely concentrate on several promising areas to enhance the enantioselectivity in the synthesis of (S)-N-Boc-(2'-Chlorophenyl)Glycine.

Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful industrial method for producing chiral molecules. acs.org Research is ongoing to develop novel chiral ligands for transition metals like rhodium, ruthenium, and iridium. The goal is to create catalysts that can achieve higher enantiomeric excess (ee) under milder conditions and with lower catalyst loadings for substrates similar to the precursors of this compound.

Organocatalysis: Metal-free organocatalysis has emerged as a "green" and sustainable alternative to metal-based catalysis. acs.org Chiral Brønsted acids, phase-transfer catalysts (PTCs), and aminocatalysts are being explored for the enantioselective synthesis of amino acids. acs.orgacs.org Future work will likely involve designing more sophisticated organocatalysts that can provide a precisely controlled chiral environment for the stereoselective formation of the C-N bond or for the asymmetric alkylation of glycine (B1666218) derivatives. nih.gov

Enzyme and Chemo-enzymatic Approaches: Biocatalysis using enzymes such as transaminases offers exceptional selectivity. Inspired by these biological systems, researchers are developing biomimetic catalysts. acs.org Combining the high selectivity of enzymes with the broad substrate scope of chemical catalysts in chemo-enzymatic processes represents a promising avenue for the efficient and highly enantioselective synthesis of unnatural amino acids like this compound.

| Catalytic Approach | Catalyst Type | Potential Advantages | Research Focus |

| Metal Catalysis | Chiral Rh, Ru, Ir Complexes | High turnover numbers, proven industrial scalability. | Development of novel, more efficient ligands; reducing catalyst loading. |

| Organocatalysis | Chiral Phosphoric Acids, Cinchona Alkaloids | Metal-free, lower toxicity, environmentally benign. acs.org | Design of catalysts with higher activity and broader substrate scope. |

| Biocatalysis | Transaminases, Engineered Enzymes | Extremely high enantioselectivity, mild reaction conditions. | Enzyme engineering for non-natural substrates, process optimization. |

Integration into High-Throughput Synthesis Platforms for Library Generation

High-throughput synthesis (HTS) is a crucial technology in modern drug discovery, enabling the rapid generation and screening of large numbers of compounds. hitgen.com Integrating this compound into HTS platforms is a key step toward discovering new bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, this compound is well-suited for automated SPPS. prepchem.comnih.gov This allows for its incorporation at specific positions within a peptide sequence. By systematically replacing natural amino acids with this unnatural analogue, vast libraries of peptidomimetics can be synthesized. These libraries can then be screened for enhanced biological activity, stability against proteolysis, or improved pharmacokinetic properties.

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing billions of unique small molecules. This compound can be utilized as a building block in the construction of these libraries. hitgen.com Its unique structure can introduce novel chemical diversity, increasing the probability of identifying potent and selective binders against a wide range of biological targets.

Parallel Synthesis Platforms: Automated parallel synthesis platforms enable the rapid creation of arrays of discrete small molecules. By using this compound as a central scaffold, different chemical groups can be attached to its carboxylic acid and, after deprotection, its amino functionalities. This approach facilitates the systematic exploration of the chemical space around the chlorophenylglycine core, which is essential for structure-activity relationship (SAR) studies.

Exploration of New Synthetic Applications and Bioactive Scaffolds

The unique structural features of this compound make it an attractive starting point for the synthesis of diverse and potentially bioactive scaffolds.

Peptidomimetics and Constrained Peptides: Incorporating this unnatural amino acid into peptides can induce specific secondary structures or turns. The bulky and electronically distinct 2-chlorophenyl group can act as a conformational constraint, leading to peptides with more defined three-dimensional shapes. Such constrained peptides often exhibit higher receptor affinity and specificity compared to their flexible, natural counterparts.

Novel Heterocyclic Scaffolds: The amino acid functionality allows for the construction of various heterocyclic ring systems. For example, it can serve as a precursor for chiral piperazines, diketopiperazines, or benzodiazepines. organic-chemistry.org These scaffolds are prevalent in many approved drugs, and introducing the 2-chlorophenyl moiety could lead to novel derivatives with unique pharmacological profiles.

Bioactive Scaffolds in Medicinal Chemistry: The term "scaffold" refers to a core molecular structure to which various functional groups can be attached. mdpi.com this compound can be used to create novel scaffolds for targeting protein-protein interactions or for developing inhibitors of enzymes like proteases and kinases, where the chlorophenyl group can engage in specific hydrophobic or halogen-bonding interactions within the active site.

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. These methods can be applied to guide both the synthesis and application of this compound.

Rational Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of catalytic reactions. This allows for the in silico design of new chiral catalysts with predicted high enantioselectivity for the synthesis of this compound, reducing the need for extensive empirical screening of catalysts and reaction conditions.

Virtual Screening and Library Design: Before embarking on large-scale synthesis, computational methods can be used to design focused compound libraries. By modeling the interaction of virtual compounds containing the this compound moiety with a specific biological target, researchers can prioritize the synthesis of molecules that are most likely to be active. nih.govnih.gov

Prediction of ADME Properties: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov By computationally evaluating potential molecules derived from this compound early in the design phase, researchers can identify and address potential liabilities such as poor absorption or rapid metabolism, leading to the design of more viable drug candidates.

| Computational Tool | Application Area | Objective |

| Quantum Mechanics (e.g., DFT) | Asymmetric Catalysis | Design novel catalysts with enhanced enantioselectivity; understand reaction mechanisms. |

| Molecular Docking | Drug Design | Predict binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Structural Biology | Analyze the conformational impact of incorporating the amino acid into peptides and proteins. |

| QSAR and Machine Learning | Medicinal Chemistry | Predict ADME/Tox properties; guide the design of focused libraries with improved drug-like characteristics. |

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (S)-N-Boc-(2'-Chlorophenyl)Glycine?

To synthesize this compound with high enantiomeric purity, researchers should consider:

- Chiral auxiliary methods : Use (S)-configured starting materials or chiral catalysts (e.g., asymmetric hydrogenation) to control stereochemistry.

- Boc-protection strategies : Introduce the tert-butoxycarbonyl (Boc) group early to protect the amino group during coupling reactions, minimizing racemization .

- Enzymatic resolution : Employ lipases or peptidases to selectively hydrolyze undesired enantiomers.

- Purification : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to isolate the (S)-enantiomer. Purity >97% is achievable under optimized conditions .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

Key methods include:

- Chiral HPLC : Validate enantiopurity using mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid (retention time comparisons against racemic standards).

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (requires high-quality crystals) .

- NMR spectroscopy : Monitor diastereotopic protons (e.g., chlorophenyl protons) and coupling constants. 1H and 13C NMR data should align with predicted spectra from computational tools like ACD/Labs .

- Mass spectrometry (MS) : Confirm molecular weight (285.72 g/mol) using electrospray ionization (ESI-MS) or MALDI-TOF .

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 2–8°C in airtight containers to prevent decomposition .

- Light sensitivity : Protect from UV exposure using amber glassware or opaque packaging.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group.

- Stability data : Predicted shelf life exceeds 12 months under recommended conditions, though experimental validation is advised for long-term studies .

Advanced Research Questions

Q. How does the 2'-chlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

The substituent impacts reactivity via:

- Steric hindrance : The bulky chlorophenyl group may slow coupling kinetics in solid-phase peptide synthesis (SPPS). Use activating agents like HATU or PyBOP to enhance efficiency .

- Electronic effects : The electron-withdrawing chlorine atom increases the electrophilicity of the carboxyl group, facilitating nucleophilic attacks by amine groups.

- Solubility : The hydrophobic aryl group reduces solubility in polar solvents (e.g., water), necessitating DMF or dichloromethane for reactions .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the Boc group at acidic (pH <3) or basic (pH >10) conditions.

- Density Functional Theory (DFT) : Calculate activation energies for degradation mechanisms (e.g., cleavage of the Boc protecting group) .

- pKa prediction tools : Software like MarvinSketch estimates the compound’s acid dissociation constant (predicted pKa = 3.26±0.10), guiding buffer selection for experimental studies .

Q. How can researchers resolve contradictions between experimental and predicted physicochemical properties (e.g., boiling point, density)?

- Experimental validation : Measure properties like density (predicted: 1.272±0.06 g/cm³) using pycnometry or gas displacement methods. Compare with computational predictions .

- Statistical analysis : Apply multivariate regression to identify outliers in datasets. For example, discrepancies in boiling point (predicted: 431.5±40.0°C) may arise from impurities or measurement errors .

- Literature cross-referencing : Compare data with structurally analogous compounds (e.g., Boc-protected phenylglycine derivatives) to identify trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles (predicted vapor pressure: 3.27×10⁻⁸ mmHg at 25°C) .

- Emergency measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

Q. How can isotopic labeling (e.g., 13C, 15N) of this compound enhance metabolic tracking in biological systems?

- Synthetic labeling : Incorporate 13C or 15N isotopes during Boc-deprotection or glycine backbone modification. Use N-Boc-glycine N-carboxyanhydride derivatives for efficient labeling .

- Mass spectrometry imaging (MSI) : Track labeled compounds in tissues or cells with high spatial resolution (e.g., MALDI-TOF/TOF) .

- Data interpretation : Compare isotopic patterns in MS spectra to distinguish endogenous vs. exogenous glycine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.